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Compound of Interest
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Cat. No.: B10820467

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 43, also referred to as compound 16 in seminal research, is a novel, potent,
and orally bioavailable small molecule inhibitor of influenza A virus entry.[1][2] This technical
guide provides a comprehensive overview of its chemical structure, physicochemical and
pharmacological properties, and the experimental protocols for its synthesis and evaluation.
The information presented is intended to support further research and development of this
promising antiviral candidate.

Chemical Structure and Properties

Antiviral agent 43 is an acylated 4-aminopiperidine derivative.[1] The chemical structure and
key properties are summarized below.

Chemical Structure:

Physicochemical and Pharmacological Properties
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Property Value Reference
N-(1-(tert-butyl)piperidin-4-
IUPAC Name yl)-2-chloro-5-

(trifluoromethyl)benzamide

Molecular Formula C17H22CIF3N20 [2]
Molecular Weight 362.82 g/mol [2]
CAS Number 2739990-96-4

Appearance White to off-white solid

Solubility Soluble in DMSO

EC50 (PR8-H1N1)

72 nM

EC50 (VHO4-H5N1)

240 nM

Mechanism of Action

Influenza A virus entry inhibitor

(targets Hemagglutinin)

Mechanism of Action

Antiviral agent 43 targets the viral hemagglutinin (HA) protein, a critical component for the

entry of influenza A virus into host cells. The proposed mechanism involves the inhibition of the

conformational changes in HA that are necessary for the fusion of the viral and endosomal

membranes. By binding to the HA protein, Antiviral agent 43 stabilizes its pre-fusion state,

thereby preventing the release of the viral genome into the cytoplasm and halting the infection

at an early stage. Docking studies suggest a binding site for this class of inhibitors on H5N1

HA.
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Proposed Mechanism of Action of Antiviral Agent 43
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Proposed mechanism of action of Antiviral Agent 43.
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Experimental Protocols

The following protocols are based on the methodologies described in the primary literature.

Synthesis of Antiviral Agent 43 (Compound 16)

The synthesis of Antiviral agent 43 is achieved through a multi-step process, with the final
step involving the acylation of a 4-aminopiperidine intermediate.

Final Acylation Step:

Reactants: 1-(tert-butyl)piperidin-4-amine and 2-chloro-5-(trifluoromethyl)benzoyl chloride.

Solvent: Dichloromethane (DCM).

Base: Triethylamine (TEA).

Procedure: a. Dissolve 1-(tert-butyl)piperidin-4-amine in DCM. b. Add TEA to the solution. c.
Cool the reaction mixture to 0 °C. d. Add a solution of 2-chloro-5-(trifluoromethyl)benzoyl
chloride in DCM dropwise. e. Allow the reaction to warm to room temperature and stir for 12-
18 hours. f. Quench the reaction with water. g. Extract the aqueous layer with DCM. h.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. i. Purify the crude product by column chromatography
on silica gel.
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Synthesis Workflow for Antiviral Agent 43

Reactants Reaction Conditions
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A simplified workflow for the synthesis of Antiviral Agent 43.

Antiviral Activity Assay (Pseudovirus-based Reporter
Assay)

The antiviral activity of Antiviral agent 43 was determined using a pseudovirus-based reporter
assay.

¢ Cells: Madin-Darby Canine Kidney (MDCK) cells.
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e Pseudovirus: Retroviral particles pseudotyped with influenza HA and NA proteins and

carrying a luciferase reporter gene.

e Procedure: a. Seed MDCK cells in 96-well plates. b. The following day, treat the cells with
serial dilutions of Antiviral agent 43. c. Infect the cells with the influenza pseudovirus. d.
Incubate for 48-72 hours. e. Measure luciferase activity using a luminometer. f. Calculate the
50% effective concentration (EC50) by fitting the dose-response data to a nonlinear

regression model.

Antiviral Assay Workflow

Seed MDCK cells in 96-well plates

'

Treat cells with serial dilutions of Antiviral Agent 43

'

Infect with influenza pseudovirus (luciferase reporter)

'

Incubate for 48-72 hours

'

Measure luciferase activity

'

Calculate EC50
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Workflow for the pseudovirus-based antiviral activity assay.

Synergistic Activity with Oseltamivir

A noteworthy property of Antiviral agent 43 is its synergistic antiviral activity when used in
combination with the neuraminidase inhibitor oseltamivir. This synergy arises from their distinct
mechanisms of action, with Antiviral agent 43 targeting viral entry and oseltamivir inhibiting
viral release. Combination therapy could potentially enhance therapeutic efficacy and reduce
the emergence of drug-resistant strains.

Conclusion

Antiviral agent 43 (Compound 16) represents a promising lead compound in the development
of novel anti-influenza A therapeutics. Its potent activity as a viral entry inhibitor, coupled with
its oral bioavailability and synergistic effects with existing drugs, makes it a compelling
candidate for further preclinical and clinical investigation. The detailed information provided in
this guide is intended to facilitate these future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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